molecular formula C11H14N2O3 B15047569 N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide

N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B15047569
M. Wt: 222.24 g/mol
InChI Key: KPPVRCASIIAAIH-UHFFFAOYSA-N
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Description

N'-[1-(3-Methoxyphenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 3-methoxyphenyl group attached via an ethylidene linkage to a methoxycarbohydrazide core. This compound belongs to a broader class of acylhydrazones, which are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its structural analogs often vary in substituents on the aromatic ring or the heterocyclic core, influencing physicochemical and pharmacological profiles.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-[1-(3-methoxyphenyl)ethylideneamino]carbamate

InChI

InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-5-4-6-10(7-9)15-2/h4-7H,1-3H3,(H,13,14)

InChI Key

KPPVRCASIIAAIH-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-methoxyacetophenone with methoxycarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction could produce methoxyphenylethylamines.

Scientific Research Applications

N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Conformational Analysis

  • E/Z Isomerism : Most acylhydrazones adopt the E-conformation around the C=N bond, as seen in ’s X-ray study, which reported a dihedral angle of 0.7° between the hydrazinecarboxamide group and the phenyl ring .
  • Heterocyclic Variants: Compounds with benzothiazole () or pyrazole () moieties exhibit distinct electronic environments due to heteroatom inclusion .

Physicochemical Properties

Property Target Compound (3-Methoxyphenyl) 3,4-Dichlorophenyl Analog 4-Hydroxyphenyl Analog Benzofuran Derivative
Molecular Weight (g/mol) 261.10 (calculated) 261.10 208.22 405.43
Melting Point (°C) Not reported Not reported Not reported 183 (decomp.)
IR C=O Stretch (cm⁻¹) ~1660–1670 (estimated) - - 1664
Solubility Moderate (methoxy enhances) Low (Cl groups reduce) Moderate (hydroxyl enhances) Low (benzofuran reduces)

Anticancer and Cytotoxic Effects

  • : Acylhydrazones with coumarin substituents (e.g., 7a ) showed cytotoxic activity against cancer cells, highlighting the role of aromatic substituents in modulating potency .
  • Target Compound : The 3-methoxyphenyl group may enhance membrane permeability compared to polar hydroxyl or nitro groups, though specific activity data are lacking.

Anti-Tuberculosis Activity

  • –13 : Thiourea derivatives with methoxyphenyl groups (e.g., BI6 , BI24 ) demonstrated anti-tubercular activity (MIC: 1.6–3.1 µg/mL), suggesting that methoxy substitution contributes to efficacy .

Enzyme Inhibition

  • : Nitrophenyl-thiazole hydrazones exhibited selective MAO-B inhibition, indicating that electron-withdrawing groups favor enzyme interaction . The target compound’s methoxy group, being electron-donating, may reduce MAO-B affinity compared to nitro analogs.

Biological Activity

Overview of N'-[1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide

This compound is a hydrazone derivative, which typically exhibits a range of biological activities due to its structural characteristics. Compounds in this class are often studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H16N2O3
  • Molecular Weight: 236.27 g/mol

The presence of the methoxy group and the hydrazone linkage in its structure may contribute to its biological activity.

Antimicrobial Activity

Hydrazone derivatives have been reported to exhibit antimicrobial properties against various microorganisms. The efficacy of this compound could be evaluated through:

  • Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of the compound that inhibits microbial growth.
  • Zone of Inhibition: Measuring the diameter of inhibition zones around agar wells containing the compound provides insight into its antibacterial potency.

Anticancer Properties

Research indicates that certain hydrazone derivatives possess anticancer activity by inducing apoptosis in cancer cells. This can be assessed through:

  • Cell Viability Assays: Techniques such as MTT or XTT assays can measure the cytotoxic effects of the compound on various cancer cell lines.
  • Apoptosis Detection: Flow cytometry can be used to analyze cell populations undergoing apoptosis after treatment with the compound.

Anti-inflammatory Effects

Compounds similar to this compound have shown potential in reducing inflammation. This can be evaluated using:

  • Cytokine Release Assays: Measuring levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in treated cells can indicate anti-inflammatory effects.
  • Animal Models: In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) can provide further evidence of efficacy.

Summary Table of Biological Activities

Activity TypeMethodologyExpected Outcome
AntimicrobialMIC & Zone of InhibitionInhibition of microbial growth
AnticancerCell Viability AssaysReduced viability in cancer cell lines
Anti-inflammatoryCytokine Release AssaysDecreased levels of pro-inflammatory cytokines

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